4-methyl-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole
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Overview
Description
The compound “4-methyl-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole” is a complex organic molecule. It contains several functional groups including a pyrazole ring, an azetidine ring, a trifluoromethoxy group, and a benzoyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethoxy group could be introduced using a suitable trifluoromethylation reagent . The pyrazole and azetidine rings would likely be formed in separate steps, possibly through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and azetidine rings would add rigidity to the structure, while the trifluoromethoxy group would likely be quite electronegative, potentially affecting the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The trifluoromethoxy group could potentially undergo nucleophilic substitution reactions, while the pyrazole and azetidine rings might be able to participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethoxy group could increase the compound’s polarity, potentially affecting its solubility in different solvents .Safety and Hazards
Future Directions
The study of complex organic molecules like “4-methyl-1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole” is a vibrant field of research, often driven by the search for new pharmaceuticals. Future research could involve exploring the compound’s biological activity, optimizing its synthesis, or investigating its reactivity under different conditions .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds involved in sm coupling reactions participate in electronically divergent processes with the metal catalyst .
Result of Action
Compounds involved in sm coupling reactions result in the formation of new carbon–carbon bonds .
Action Environment
The success of sm coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-11-6-20-22(7-11)10-12-8-21(9-12)15(23)13-3-2-4-14(5-13)24-16(17,18)19/h2-7,12H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOWCSPWBKJRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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